molecular formula C21H21NO4 B12101551 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid

Cat. No.: B12101551
M. Wt: 351.4 g/mol
InChI Key: UZAANVFMPWVILR-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom and a methyl substituent at the 4-position of the pyrrolidine ring. The carboxylic acid group at the 3-position enhances its utility in peptide synthesis and medicinal chemistry. Key characteristics include:

  • Molecular Formula: C21H21NO4 (as per stereoisomers in )
  • Molecular Weight: 351.41 g/mol
  • Stereochemistry: Available as racemic (rac-(3S,4S)) and enantiopure forms (e.g., (3R,4R)-isomer with CAS 1448419-08-6)
  • Purity: 95% for rac-(3S,4S) isomer

The Fmoc group confers stability under basic conditions, making it a staple in solid-phase peptide synthesis (SPPS). Its methyl substituent influences steric and electronic properties, affecting reactivity and conformational stability .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C21H21NO4/c1-13-10-22(11-18(13)20(23)24)21(25)26-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)

InChI Key

UZAANVFMPWVILR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the pyrrolidine ring: The protected amino acid is then cyclized to form the pyrrolidine ring. This can be done through various cyclization reactions, depending on the specific starting materials and conditions used.

    Introduction of the carboxylic acid group: The carboxylic acid group is introduced through oxidation or other suitable reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group is cleaved under basic conditions to liberate the pyrrolidine amine for downstream applications (e.g., peptide synthesis). Typical deprotection involves:

  • Reagents : 20–30% piperidine in DMF or dichloromethane.

  • Mechanism : Base-induced β-elimination, releasing CO₂ and fluorenylmethyl byproducts.

  • Applications : Enables sequential peptide coupling in solid-phase synthesis.

ConditionReagents/SolventsOutcomeSource
Basic cleavagePiperidine/DMFFree amine generation
Room temperature20–30 min reaction timeHigh yield (>95%)

Carboxylic Acid Functionalization

The carboxylic acid undergoes esterification and amide formation, enabling structural diversification:

Esterification

  • Reagents : Alcohols (e.g., methanol, benzyl alcohol) with acid catalysts (H₂SO₄, HCl).

  • Conditions : Reflux in anhydrous solvents (e.g., toluene).

  • Example : Methyl ester formation for enhanced lipophilicity .

Amide Formation

  • Coupling Agents : EDC/HOBt or DCC promote amide bond formation with amines.

  • Applications : Synthesis of peptidomimetics or bioactive conjugates.

Reaction TypeReagentsTypical YieldSource
EsterificationMeOH/H₂SO₄70–85%
Amide couplingEDC, HOBt, DIPEA80–90%

Pyrrolidine Ring Modifications

The secondary amine (after Fmoc removal) participates in alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents.

  • Acylation : Acetyl chloride or anhydrides form acylated derivatives.

ModificationReagentsApplicationSource
N-AlkylationMethyl iodide, K₂CO₃Tailoring steric/electronic profiles
N-AcylationAcetic anhydrideStabilizing amine intermediates

Stability and Side Reactions

  • Acid Sensitivity : The Fmoc group resists mild acids but degrades under strong acidic conditions (e.g., TFA).

  • Racemization Risk : Carboxylic acid activation (e.g., via mixed anhydrides) may induce stereochemical inversion at the α-carbon.

Comparative Reactivity Insights

Functional GroupReactivity TrendKey Influence
Fmoc-protected amineBase-labileEnables sequential deprotection
Carboxylic acidHigh nucleophilicityDrives ester/amide formation
4-Methyl substituentSteric hindranceModerates reaction rates

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its well-characterized reactivity profile, making it invaluable for designing complex molecular architectures.

Scientific Research Applications

Basic Information

  • IUPAC Name : 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
  • Molecular Formula : C21H21NO4
  • Molecular Weight : 365.39 g/mol
  • CAS Number : 1286768-33-9

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which enhances its stability and solubility in organic solvents. The pyrrolidine ring contributes to its conformational flexibility, making it suitable for various chemical reactions.

Peptide Synthesis

Fmoc-4-methylproline is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective moiety that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids. Its incorporation into peptides can enhance bioactivity and stability.

Table 1: Comparison of Fmoc and Boc Protection Strategies

PropertyFmoc ProtectionBoc Protection
Deprotection MethodMild base (e.g., piperidine)Strong acid (e.g., TFA)
CompatibilityCompatible with various reagentsLimited compatibility
SolubilityHigher in organic solventsVariable
Use in SPPSWidely usedLess common

Drug Development

The compound's structural features allow it to interact with biological targets effectively. Research has indicated its potential in developing drugs targeting various diseases, including cancer and viral infections. The unique properties of the Fmoc group can enhance drug solubility and bioavailability.

Biological Studies

Fmoc-4-methylproline has been studied for its role in modulating biological pathways. Its derivatives have shown promising results in antimicrobial and anticancer activities.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacterial and fungal strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential to inhibit specific enzymes

Antimicrobial Activity

A study evaluated the antimicrobial effects of various Fmoc-protected amino acids, including Fmoc-4-methylproline. Results demonstrated significant inhibition of growth against resistant bacterial strains, suggesting its utility as a lead compound for antibiotic development.

Cancer Research

In vitro studies have shown that peptides synthesized using Fmoc-4-methylproline exhibit enhanced cytotoxicity against several cancer cell lines. Mechanistic investigations revealed that these peptides induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Enzyme Inhibition Studies

Research has focused on the inhibitory effects of Fmoc derivatives on specific enzymes involved in disease processes. These studies indicate that modifications to the Fmoc group can lead to increased selectivity and potency against target enzymes.

Mechanism of Action

The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds, emphasizing differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents/Modifications Purity/Notes References
Target Compound :
rac-(3S,4S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
C21H21NO4 351.41 2059937-00-5 (rac) 4-methyl, 3-carboxylic acid 95% purity
(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid C21H21NO4 351.41 1448419-08-6 Enantiopure (R,R) configuration Not specified
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]proline C20H18NO4 336.36 71989-31-6 Proline backbone (2-carboxylic acid) Melting point: 112–115°C
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C21H21N2O4 377.41 180576-05-0 Piperazine ring, acetic acid side chain 100% concentration
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid C20H19NO5 353.37 832127-84-1 Morpholine ring, 3-carboxylic acid Similarity score: 1.00
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid C26H28N2O6 464.5 2760464-21-7 Pentenyloxycarbonyl, dual carbamate groups Lot-specific data

Key Comparative Insights

  • Ring Flexibility : Piperazine and morpholine analogues (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) exhibit greater conformational flexibility, which may enhance binding to biological targets .
  • Functionalization : Compounds like the pentenyloxycarbonyl derivative (CAS 2760464-21-7) introduce additional reactive handles for click chemistry or crosslinking .

Biological Activity

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-4-methyl-L-proline, is a derivative of proline that plays a significant role in peptide synthesis and various biological applications. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its stability and utility in chemical reactions.

  • Molecular Formula : C21_{21}H21_{21}NO4_{4}
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 1339211-14-1
PropertyValue
Molecular FormulaC21_{21}H21_{21}NO4_{4}
Molecular Weight351.4 g/mol
IUPAC Name1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
InChI KeyBMGFKWBYQPNFGZ-UHFFFAOYSA-N

The Fmoc group provides protection to the amino group, allowing selective reactions at other sites during peptide synthesis. This selectivity is crucial for the formation of complex peptides and proteins, which are essential in various biological functions.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including those with the Fmoc group, exhibit antimicrobial properties. A study highlighted that certain pyrrolidine derivatives demonstrated promising activity against Mycobacterium tuberculosis, specifically inhibiting the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid biosynthesis .

Anticancer Properties

The structural characteristics of Fmoc derivatives suggest potential anticancer activities. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating a potential pathway for therapeutic applications . The mechanism often involves inducing apoptosis and disrupting cell cycle progression in cancer cells.

Study on Antimicrobial Efficacy

A notable study investigated the efficacy of various pyrrolidine derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that compounds with the Fmoc modification showed enhanced activity compared to their unmodified counterparts, suggesting that the Fmoc group may contribute to improved binding affinity or stability in biological systems .

Anticancer Screening

In another study focusing on anticancer properties, several Fmoc-modified derivatives were synthesized and screened against breast cancer cell lines. The findings revealed that these compounds significantly inhibited cell proliferation, with IC50 values indicating potent activity. The proposed mechanism involved the activation of apoptotic pathways and inhibition of tumor growth factors .

Research Findings Summary

The biological activity of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid can be summarized as follows:

Biological ActivityEvidence/Findings
AntimicrobialEffective against Mycobacterium tuberculosis; inhibits InhA enzyme
AnticancerInduces apoptosis; inhibits proliferation in cancer cell lines

Q & A

Q. What are the recommended strategies for synthesizing 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves Fmoc-protection of the pyrrolidine backbone followed by selective functionalization. Key steps include:

  • Fmoc Protection : Use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) with a base like triethylamine (TEA) to protect the amine group .
  • Carboxylic Acid Activation : Activation of the carboxylic acid moiety using carbodiimides (e.g., DCC or EDCI) for subsequent coupling reactions .
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) may be employed to control the stereochemistry at the 4-methylpyrrolidine position .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for peptide synthesis) .
  • Spectroscopy :
    • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm backbone structure and Fmoc-group integrity. Key signals include aromatic protons (δ 7.3–7.8 ppm for fluorenyl) and methyl groups (δ 1.2–1.5 ppm) .
    • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z ~385.18) .
  • X-ray Crystallography : For absolute configuration determination, SHELX programs (SHELXL/SHELXS) are widely used for refinement, though care is needed to avoid overinterpretation of enantiopurity in near-centrosymmetric structures .

Q. What are the critical storage and handling protocols for this compound?

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent Fmoc-group cleavage. Desiccate to avoid hydrolysis .
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with strong acids/bases, which degrade the Fmoc group .
  • Disposal : Incinerate as hazardous organic waste or use licensed disposal services .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Reaction Path Search : Tools like the ICReDD platform integrate quantum chemical calculations (DFT) and experimental data to predict optimal conditions for introducing substituents (e.g., fluorination at the pyrrolidine ring). For example, microwave-assisted synthesis can reduce reaction times by 50% compared to traditional heating .
  • Solvent Selection : COSMO-RS simulations predict solvent compatibility, favoring polar aprotic solvents (DMF, DMSO) for coupling reactions .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Example : Discrepancies in 1H^1\text{H}-NMR integration ratios (e.g., unexpected splitting of methyl signals) may indicate rotameric equilibria or impurities. Strategies include:
    • Variable Temperature NMR : To coalesce rotameric peaks and confirm dynamic processes .
    • 2D NMR (COSY, HSQC) : To assign coupling networks and distinguish overlapping signals .
    • Crystallographic Validation : Single-crystal XRD resolves ambiguities in stereochemistry .

Q. What methodologies address the compound’s stability under peptide synthesis conditions?

  • Acid Sensitivity : The Fmoc group is labile under basic conditions (e.g., piperidine in DMF). Monitor deprotection kinetics via UV-Vis (λ = 301 nm for Fmoc release) .
  • Side Reactions : Minimize diketopiperazine formation during solid-phase synthesis by using low-loading resins and truncated coupling times (≤2 hours) .
  • Orthogonal Protection : Pair Fmoc with tert-butyl (t-Bu) or trityl (Trt) groups for carboxylic acid protection to enable selective deprotection .

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